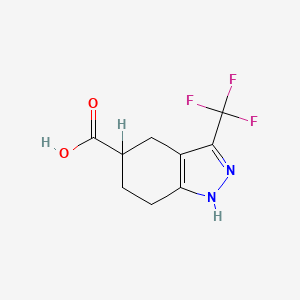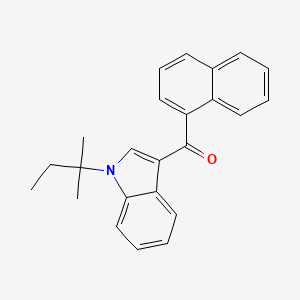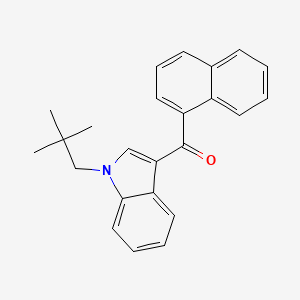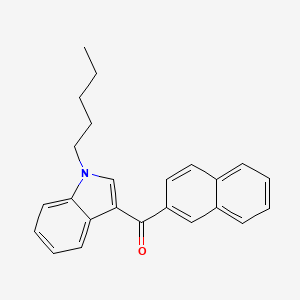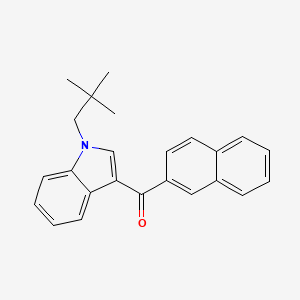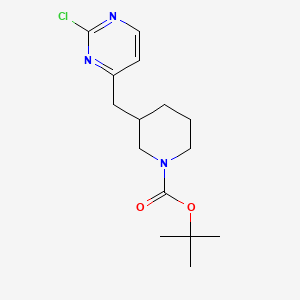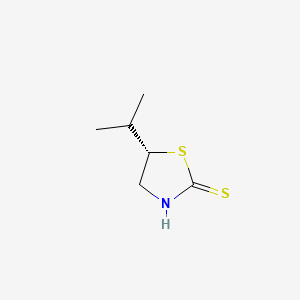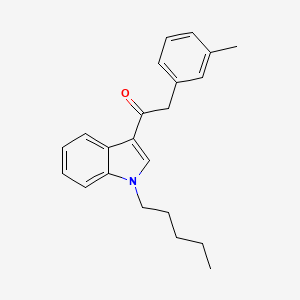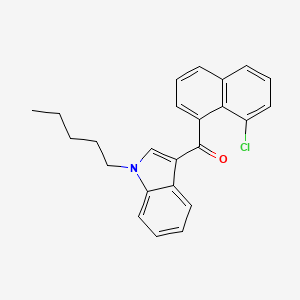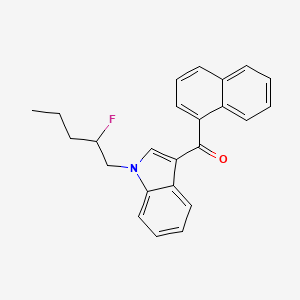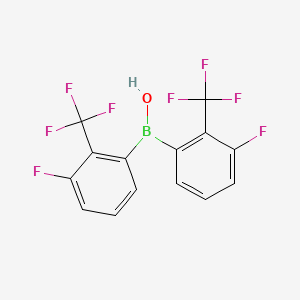
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Drug Development
Compounds containing the trifluoromethyl group, such as Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, have been found in many FDA-approved drugs over the last 20 years . They exhibit numerous pharmacological activities, making them valuable in the field of drug development .
Synthesis of Biologically Active Molecules
These compounds can be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . These reactions are crucial in the synthesis of biologically active molecules .
Antibacterial Agents
Some derivatives of these compounds have shown potent growth inhibitory effects on drug-resistant bacteria . This makes them potential candidates for the development of new antibiotics, especially against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .
Catalysts in Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This suggests that Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane could be used as a catalyst in promoting organic transformations .
Chemical Derivatization
3,5-Bis(trifluoromethyl)phenyl isocyanate, a related compound, is used in the chemical derivatization of amino-functionalized model surfaces . This suggests potential applications in surface chemistry and materials science .
Synthesis of Inhibitors
These compounds can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
作用機序
Target of Action
The primary target of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane forms a ‘frustrated Lewis pair’ with 2,2,6,6-tetramethylpiperidine, which cleaves H2 to form a salt containing the novel anion [μ-H (BArF 18) 2] − . This interaction with its target leads to changes in the chemical structure and properties of the compound.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a novel anion [μ-H (BArF 18) 2] − . This anion is formed when the compound cleaves H2 in the presence of 2,2,6,6-tetramethylpiperidine . This process results in significant changes at the molecular and cellular levels.
Action Environment
The action of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups.
特性
IUPAC Name |
bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDJSKJMCXQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BF8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681623 |
Source


|
| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-74-9 |
Source


|
| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

